![molecular formula C12H14N4O3S B13899094 3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)
3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of hydrazonoyl halides with appropriate precursors in the presence of ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole ring structure and exhibit a wide range of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Thiazolo[4,5-b]pyrimidines: Another class of compounds with a fused thiazole ring, known for their potential as therapeutic agents in various diseases.
Uniqueness
3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C12H14N4O3S |
|---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
3-(6-morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid |
InChI |
InChI=1S/C12H14N4O3S/c17-10(18)2-1-9-15-11-12(20-9)14-8(7-13-11)16-3-5-19-6-4-16/h7H,1-6H2,(H,17,18) |
InChI Key |
AJZPVYLGSRKBIB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CN=C3C(=N2)SC(=N3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
![9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)


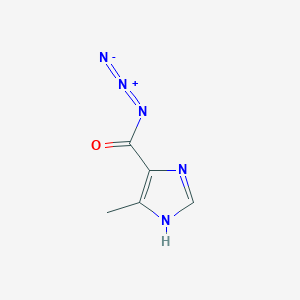
![1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol](/img/structure/B13899047.png)
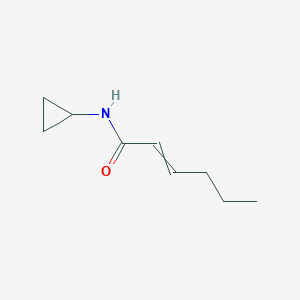

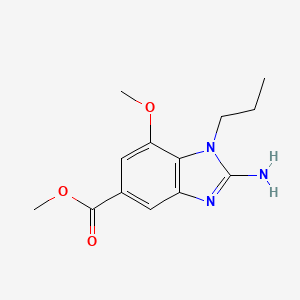
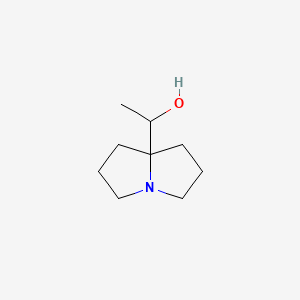

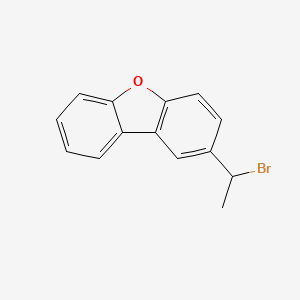
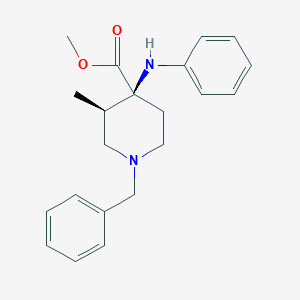
![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)
